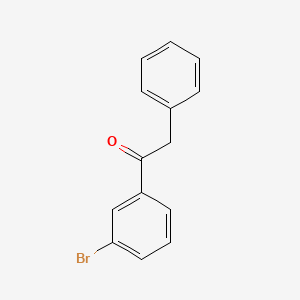

3'-Bromo-2-Phenylacetophenone

Vue d'ensemble

Description

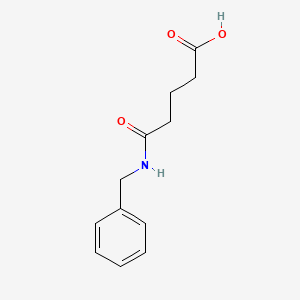

3'-Bromo-2-phenylacetophenone is a chemical compound that is part of the broader family of acetophenones, which are characterized by a phenyl group attached to the carbonyl group of acetone. The presence of a bromine atom on the phenyl ring imparts unique reactivity to the molecule, making it a valuable intermediate in various chemical syntheses and modifications, particularly in the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives is a topic of interest in several studies. For instance, the synthesis of pyrrolecarboxamide-conjugated 4'-bromoacetophenones has been reported, which are investigated for their DNA cleaving activities . Another study describes the synthesis of alpha-bromo-4-amino-3-nitroacetophenone, a reagent for protein modification, highlighting its specificity in alkylating the methionine-290 residue of porcine pepsin . Additionally, the preparation of 4'-bromophenacyl triflate for derivatization of carboxylic acids is detailed, showcasing its utility in high-performance liquid chromatography .

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives is crucial for their reactivity and function. For example, the regioselectivity of a [4+2] cycloaddition reaction involving 3-bromo-2-pyrone was verified through single crystal X-ray diffraction, demonstrating the importance of molecular structure in determining the outcome of chemical reactions . Similarly, the structure of synthesized bromophenol derivatives was discussed in the context of selective O-demethylation during bromination .

Chemical Reactions Analysis

Bromoacetophenone compounds participate in a variety of chemical reactions. The photoinduced cleavage of DNA by 4'-bromoacetophenone-pyrrolecarboxamide conjugates is one such reaction, where the generated monophenyl radicals are capable of hydrogen atom abstraction . The reaction of carbon disulfide with bromoacetophenone in the presence of primary amines to synthesize thiazole derivatives is another example of the diverse reactivity of these compounds . Furthermore, the synthesis of a photochemically active bifunctional reagent for the cross-linking of biopolymers demonstrates the potential of bromoacetophenone derivatives in bioconjugation chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives are influenced by their molecular structure. The study on the synthesis of 2-bromo-2',4'-dichloroacetophenone provides insights into the physical constants such as relative density, refractive index, boiling point, and melting point, which are essential for the practical application of these compounds . The antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were also evaluated, indicating the biological relevance of these molecules .

Applications De Recherche Scientifique

Chemical Synthesis and Organic Reactions

3'-Bromo-2-Phenylacetophenone has been utilized in various chemical synthesis processes and organic reactions. Notably, its use in solvent-free mechanochemical synthesis of phosphonium salts highlights its potential in developing efficient and eco-friendly chemical processes. In such reactions, high-energy ball milling of solid organic bromides, including 2-bromo-2-phenylacetophenone, has been effective in producing phosphonium salts without the need for solvents. This process emphasizes the thermodynamically favorable production of C-phosphorylated products, showcasing the compound's role in facilitating specific chemical transformations (Balema, et al., 2002).

Medicinal Chemistry and Drug Development

This compound derivatives have been actively explored in medicinal chemistry for their biological properties. For instance, studies have synthesized novel bromophenols from this compound, investigating their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II) isozyme. These bromophenols have demonstrated potential as leads for novel carbonic anhydrase inhibitors, which could be valuable in treating various medical conditions, including glaucoma and epilepsy (Balaydın, et al., 2012). Additionally, the compound's derivatives have been evaluated for antimicrobial activities, providing insights into their potential applications in treating bacterial infections (Pandey, et al., 2004).

Material Science and Nanotechnology

In the realm of material science, this compound has contributed to the synthesis of novel materials and complexes. Studies have demonstrated its role in preparing ligands and characterizing novel chelate complexes, which are essential in various industrial and scientific applications. The synthesis process involves reactions with other compounds, resulting in the formation of complexes with distinct characteristics and potential applications in catalysis and material sciences (Schubert, et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The bromination reaction of carbonyl compounds, including “3’-Bromo-2-Phenylacetophenone”, is a significant topic in the field of organic chemistry . The application of this reaction in undergraduate organic chemistry experiments is limited due to the lack of suitable brominating reagents . Therefore, future research could focus on finding new, efficient, and safe methods for the bromination of acetophenones.

Propriétés

IUPAC Name |

1-(3-bromophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJKIFAZROQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373731 | |

| Record name | 3'-Bromo-2-Phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40396-53-0 | |

| Record name | 3'-Bromo-2-Phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)